molecular formula C8H10N2O B3892575 N-(pyridin-3-yl)propanamide

N-(pyridin-3-yl)propanamide

Cat. No.: B3892575
M. Wt: 150.18 g/mol
InChI Key: QQASUXQGFWJISL-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)propanamide is an organic compound that belongs to the class of amides It consists of a pyridine ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-3-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of 3-pyridinecarboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride, followed by reaction with ammonia or an amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-(pyridin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the amide group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)propanamide
  • N-(pyridin-4-yl)propanamide
  • N-(pyridin-3-yl)acetamide

Uniqueness

N-(pyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties .

Properties

IUPAC Name

N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASUXQGFWJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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